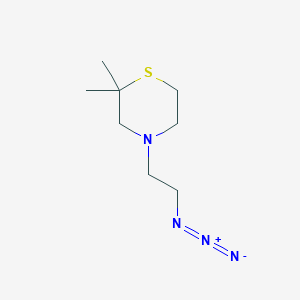
4-(2-Azidoethyl)-2,2-dimethylthiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Azidoethyl)-2,2-dimethylthiomorpholine” is a complex organic compound. Azidoethyl groups are often used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, azido compounds are often synthesized using azide salts or by substitution reactions involving halides .Chemical Reactions Analysis
Azido compounds are known to participate in click chemistry, specifically in the Huisgen 1,3-dipolar cycloaddition . This reaction is often used to attach various functional groups to a molecule.Applications De Recherche Scientifique
Applications in Medicinal Chemistry
Neurokinin-1 Receptor Antagonists : Compounds with azido groups have been involved in the synthesis of neurokinin-1 (NK1) receptor antagonists, which are significant for their roles in clinical efficacy against emesis and depression. The construction of these compounds involves steps that could potentially align with the reactivity of azidoethylated thiomorpholines, highlighting their relevance in developing orally active, water-soluble drugs with high affinity and effectiveness in preclinical tests (Harrison et al., 2001).
Antitumor Agents : The study of phenyl-substituted derivatives for antitumor activity indicates that compounds with specific structural features can achieve lower DNA binding abilities without intercalating DNA, suggesting the importance of molecular structure in therapeutic effectiveness. This could imply the potential for derivatives of 4-(2-Azidoethyl)-2,2-dimethylthiomorpholine in cancer research, aiming for compounds with optimized biological activity and minimal DNA association (Atwell et al., 1989).
Applications in Organic Synthesis
Palladium-Catalyzed Aminocarbonylations : The role of dimethylformamide (DMF) as a carbon monoxide source in palladium-catalyzed reactions demonstrates the versatility of nitrogen-containing compounds in facilitating complex organic transformations. This insight suggests potential applications of azidoethylated thiomorpholines in synthesizing aryl amides, contributing to the field of organic synthesis by providing new pathways and methodologies for compound development (Wan et al., 2002).
Environmental Applications
Removal of Pesticides from Wastewater : The use of low-cost biosorbents for pesticide removal highlights the significance of chemical structure in environmental remediation. While the direct application of this compound is not mentioned, the research underlines the importance of functional groups and molecular frameworks in adsorbing contaminants, suggesting potential exploratory pathways for its use in environmental protection (Boudesocque et al., 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-azidoethyl)-2,2-dimethylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4S/c1-8(2)7-12(5-6-13-8)4-3-10-11-9/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRSXZYSUOWDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CCN=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
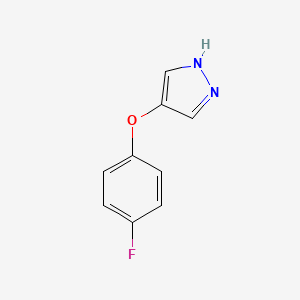

![2-(2-chlorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2766406.png)

![3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2766412.png)
![2-(2-Chlorophenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2766413.png)
![7-benzyl-1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2766414.png)
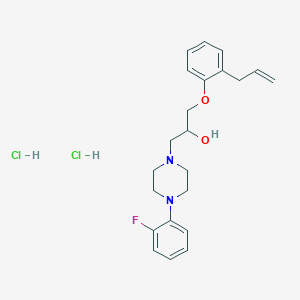
![N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2766417.png)

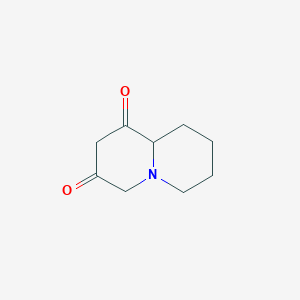
![N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide](/img/structure/B2766420.png)
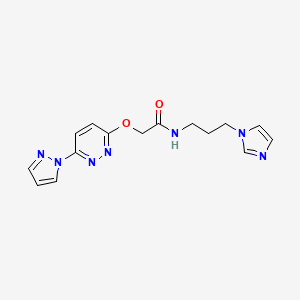
![6-Tert-butyl-2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2766424.png)
